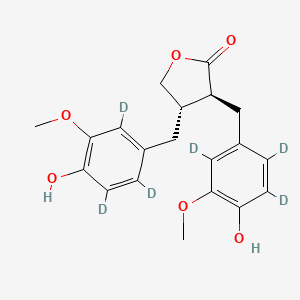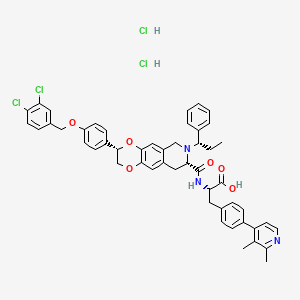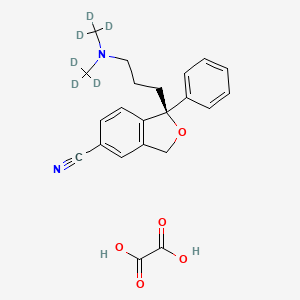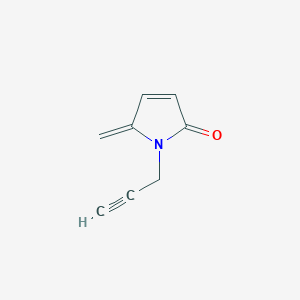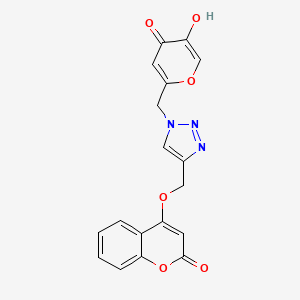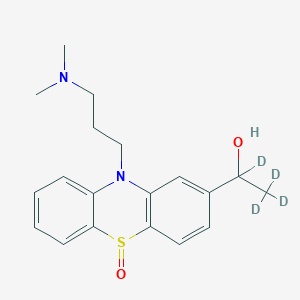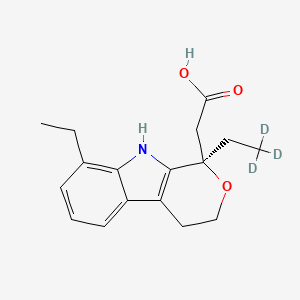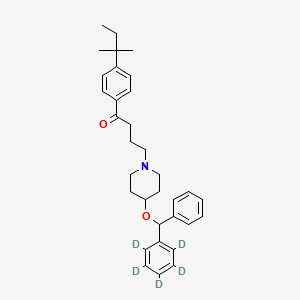
tert-Amyl ebastine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Amyl ebastine-d5 is a deuterated analog of tert-Amyl ebastine, which is a derivative of ebastine, a second-generation antihistamine. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
準備方法
The synthesis of tert-Amyl ebastine-d5 involves several steps, starting from the appropriate deuterated precursors. The synthetic route typically includes the following steps:
Formation of the tert-Amyl group: This involves the reaction of a suitable precursor with deuterated reagents to introduce the tert-Amyl group.
Coupling with ebastine: The tert-Amyl group is then coupled with ebastine through a series of reactions, including nucleophilic substitution and reduction.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity.
化学反応の分析
tert-Amyl ebastine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-Amyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Amyl ebastine-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of ebastine. The deuterium atoms act as tracers, allowing researchers to track the compound’s distribution and breakdown in biological systems. This information is crucial for understanding the drug’s efficacy, safety, and potential side effects.
In addition to pharmacokinetic studies, this compound is used in:
Chemistry: As a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: To investigate the interaction of ebastine with biological targets, such as histamine receptors.
Medicine: To develop new formulations and delivery methods for antihistamines.
Industry: In the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of tert-Amyl ebastine-d5 is similar to that of ebastine. It acts as an antagonist of the histamine H1 receptor, blocking the effects of histamine and providing relief from allergic symptoms. The deuterium atoms do not significantly alter the compound’s pharmacological activity but help in tracking its metabolic fate.
The molecular targets of this compound include histamine H1 receptors, and the pathways involved in its action are related to the inhibition of histamine-induced signaling.
類似化合物との比較
tert-Amyl ebastine-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:
Ebastine: The parent compound, which is a non-deuterated antihistamine.
Desloratadine: Another second-generation antihistamine with similar pharmacological properties.
Loratadine: A widely used antihistamine with a similar mechanism of action.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of ebastine, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C33H41NO2 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
1-[4-(2-methylbutan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3/i5D,7D,8D,12D,13D |
InChIキー |
HPKXAPGAMCZWKF-HJBCDALPSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CC)[2H])[2H] |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



